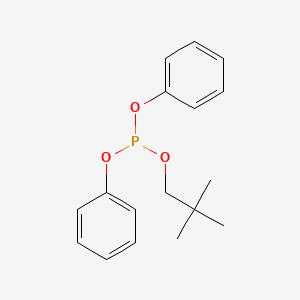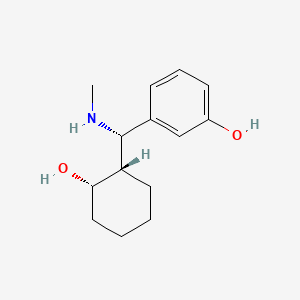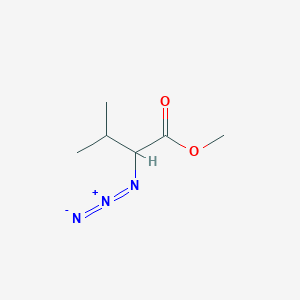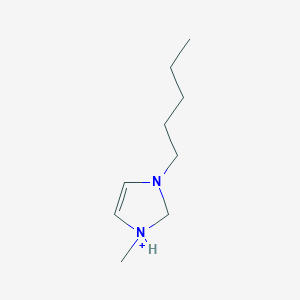
2,2-Dimethylpropyl diphenyl phosphite
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dimethylpropyl diphenyl phosphite: is an organophosphorus compound with the molecular formula C17H21O3P It is a colorless, viscous liquid that is used in various chemical reactions and industrial applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2,2-Dimethylpropyl diphenyl phosphite can be synthesized through the reaction of phosphorus trichloride with phenol in the presence of a base. The reaction typically involves the following steps:
Reaction of Phosphorus Trichloride with Phenol: Phosphorus trichloride reacts with phenol to form diphenyl phosphite.
Addition of 2,2-Dimethylpropyl Group: The diphenyl phosphite is then reacted with 2,2-dimethylpropyl alcohol to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pressure, and the use of catalysts to enhance the reaction efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: 2,2-Dimethylpropyl diphenyl phosphite undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: It can undergo nucleophilic substitution reactions where the phenyl groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines and alcohols are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphites depending on the nucleophile used.
Applications De Recherche Scientifique
2,2-Dimethylpropyl diphenyl phosphite has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various phosphorus-containing compounds.
Biology: It is used in the synthesis of biologically active molecules and as a precursor for the development of pharmaceuticals.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,2-dimethylpropyl diphenyl phosphite involves its ability to act as a nucleophile or electrophile in chemical reactions. It can donate or accept electrons, making it a versatile reagent in organic synthesis. The molecular targets and pathways involved depend on the specific reaction and the nature of the reactants.
Comparaison Avec Des Composés Similaires
Diphenyl phosphite: Similar in structure but lacks the 2,2-dimethylpropyl group.
Triphenyl phosphite: Contains three phenyl groups instead of two.
Dimethyl phosphite: Contains two methyl groups instead of phenyl groups.
Uniqueness: 2,2-Dimethylpropyl diphenyl phosphite is unique due to the presence of the 2,2-dimethylpropyl group, which imparts different chemical properties and reactivity compared to other phosphites. This makes it a valuable reagent in specific synthetic applications where other phosphites may not be suitable.
Propriétés
Numéro CAS |
80705-49-3 |
|---|---|
Formule moléculaire |
C17H21O3P |
Poids moléculaire |
304.32 g/mol |
Nom IUPAC |
2,2-dimethylpropyl diphenyl phosphite |
InChI |
InChI=1S/C17H21O3P/c1-17(2,3)14-18-21(19-15-10-6-4-7-11-15)20-16-12-8-5-9-13-16/h4-13H,14H2,1-3H3 |
Clé InChI |
UGBHQSUQAJIHKE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)COP(OC1=CC=CC=C1)OC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![O-[2-(2,4-Dichlorophenoxy)ethyl]hydroxylamine](/img/structure/B14415392.png)
![[Methyl(2-oxocyclohexyl)amino]acetonitrile](/img/structure/B14415393.png)
![Ethyl 6-(trifluoromethyl)-4H-furo[3,2-B]indole-2-carboxylate](/img/structure/B14415408.png)
![Chloro[(2,2-dimethylpropoxy)methyl]diphenylphosphanium](/img/structure/B14415412.png)


![(5Z)-4-(4-Methylphenyl)-5-[(4-methylphenyl)imino]-1,2,4-dithiazolidin-3-one](/img/structure/B14415421.png)
![4-(4-Hexylbicyclo[2.2.2]octan-1-yl)benzoic acid](/img/structure/B14415422.png)


![[Cyclotridec-1-ene-1,2-diylbis(oxy)]bis(trimethylsilane)](/img/structure/B14415425.png)
